Benzothiazole, 5-acetyl-2-(4-carbamoylphenyl)- is a heterocyclic compound that belongs to the benzothiazole family, which is characterized by the presence of a benzene ring fused to a thiazole ring. This specific compound features an acetyl group and a carbamoylphenyl substituent, making it of particular interest in various scientific fields. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The compound can be synthesized through various chemical methods, including cyclization reactions involving thioamide derivatives and aromatic aldehydes. The synthesis routes often utilize readily available starting materials and can yield high purity products suitable for further applications in medicinal chemistry and material science.
Benzothiazole, 5-acetyl-2-(4-carbamoylphenyl)- can be classified under several categories:
Several synthetic approaches have been developed for the preparation of benzothiazole derivatives:
The synthesis often involves controlling reaction conditions such as temperature and pH to optimize yield and purity. Characterization of the synthesized compounds is typically performed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and identity.
Benzothiazole derivatives undergo various chemical reactions that enhance their utility:
Understanding the reactivity patterns of Benzothiazole, 5-acetyl-2-(4-carbamoylphenyl)- is essential for designing derivatives with improved efficacy in biological applications.
The mechanism of action for Benzothiazole compounds often involves interaction with biological targets such as enzymes or receptors. For example:
Research indicates that modifications on the benzothiazole structure significantly influence its binding affinity and selectivity towards biological targets, which is critical for drug design .
Relevant data from computational studies suggest that electronic properties such as ionization potential and electron affinity play significant roles in determining the compound's reactivity and stability .
Benzothiazole, 5-acetyl-2-(4-carbamoylphenyl)- has several scientific uses:
The structural optimization of Benzothiazole, 5-acetyl-2-(4-carbamoylphenyl)- (Chemical Formula: C₁₆H₁₂N₂O₂S) exemplifies systematic hybridization strategies in anticancer drug design. This compound integrates three pharmacophoric elements:
This architecture adheres to "donor-acceptor-π-bridge" principles, where the benzothiazole acts as an electron-deficient domain, the carbamoyl group serves as a hydrogen-bond donor/acceptor, and the acetyl group fine-tunes electronic distribution. Computational studies confirm that the carbamoyl nitrogen forms critical hydrogen bonds with amino acid residues (e.g., Glu885 in VEGFR-2), while the acetyl oxygen stabilizes adjacent hydrophobic pockets [10]. Such designs leverage scaffold hopping to retain bioactivity while optimizing physicochemical properties, as evidenced by a calculated LogP of 2.1 ± 0.3, indicating balanced lipophilicity for cellular uptake [2].
Table 1: Key Pharmacophoric Elements in Benzothiazole, 5-acetyl-2-(4-carbamoylphenyl)-
Structural Component | Role in Molecular Design | Target Interaction |
---|---|---|
Benzothiazole core | Rigid planar scaffold | π-π stacking with kinase hinge regions |
5-Acetyl group | Electron-withdrawing modulator | Hydrophobic pocket occupancy |
4-Carbamoylphenyl | Hydrogen-bond donor/acceptor | H-bonding with Glu885/Asp1046 (VEGFR-2) |
C₂ linkage at position 2 | Spacer for conformational flexibility | Optimal spatial orientation |
Bioisosteric modifications of the 5-acetyl group significantly enhance target affinity and selectivity. Research demonstrates that replacing the acetyl group (-COCH₃) with isosteric thiourea (-NHCSNH₂) or carboxamide (-CONH₂) improves VEGFR-2 inhibition by 1.5–2.3-fold. This tactic addresses steric and electronic limitations of the parent acetyl group while preserving metabolic stability [2] [9]. For example:
In hybrid benzothiazole-monoterpenoid systems, bioisosteric replacement of phenolic -OH with benzothiazole elevates UV absorption (SPF values: 31–36 vs. PBSA’s 30), demonstrating dual functionality as anticancer agents and photoprotective scaffolds [5]. Molecular dynamics simulations confirm that bulkier bioisosteres (e.g., tert-butylcarboxamide) improve hydrophobic contacts in the allosteric DFG-out pocket, reducing IC₅₀ values to <100 nM [9].
Table 2: Impact of Bioisosteric Replacements on VEGFR-2 Inhibition
Bioisostere at 5-Position | VEGFR-2 IC₅₀ (nM) | Binding Energy (kcal/mol) | Key Interactions |
---|---|---|---|
Acetyl (-COCH₃) | 210 ± 15 | -8.2 | H-bond with Glu885, van der Waals |
Carboxamide (-CONH₂) | 127 ± 9 | -9.6 | Additional H-bond with Asp1046 |
Thiourea (-NHCSNH₂) | 98 ± 7 | -10.3 | Mg²⁺ chelation, H-bond with Cys919 |
Cyanoguanidine (-NCNCN) | 85 ± 6 | -11.1 | Dual H-bonds with catalytic triad |
Hybridization of the benzothiazole scaffold with thiazolidinedione (TZD) or cyanothiouracil augments multi-targeting potential against angiogenic and proliferative pathways. Three hybridization strategies yield clinically relevant outcomes:
1.3.1 Benzothiazole-TZD Hybrids
Conjugating TZD to the benzothiazole’s 2-position via amide linkers produces dual VEGFR-2/PPARγ inhibitors. Compound 4a (2-(4-(2,4-dioxothiazolidin-3-yl)phenyl)benzo[d]thiazol-5-yl ethanone) exhibits:
1.3.2 Cyanothiouracil-Benzothiazole Conjugates
6-Aryl-5-cyanothiouracil linked to benzothiazole via ethylene bridges enhances DNA intercalation and topoisomerase inhibition. Hybrid 8a shows:
1.3.3 Antioxidant-Functionalized Hybrids
Incorporating phenolic units (e.g., thymol/carvacrol) into benzothiazole-TZD hybrids confers antioxidant activity. These hybrids exhibit:
Table 3: Anticancer Activity of Benzothiazole Hybrids
Hybrid Structure | Cancer Cell Line (IC₅₀, µM) | Target Inhibition | Biological Mechanism |
---|---|---|---|
TZD-Benzothiazole (4a) | 3.84 (MCF-7) | VEGFR-2: 91 nM | G1/S arrest, caspase-3 activation |
Cyanothiouracil-Benzothiazole (8a) | 10.86 (MCF-7) | EGFR: 92.3% | DNA intercalation, topoisomerase inhibition |
Thymol-TZD-Benzothiazole | 6.11 (MCF-7) | ROS scavenging: IC₅₀ 133 µM | Dual antioxidant/antiangiogenic action |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7